molecular formula C11H21NO2 B12608051 ethyl (2R)-2-(cyclopentylamino)butanoate CAS No. 876126-61-3

ethyl (2R)-2-(cyclopentylamino)butanoate

Cat. No.: B12608051
CAS No.: 876126-61-3
M. Wt: 199.29 g/mol
InChI Key: YTRHJKHXNQGZLA-SNVBAGLBSA-N
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Description

Ethyl (2R)-2-(cyclopentylamino)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butanoate backbone, with a cyclopentylamino substituent at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2-(cyclopentylamino)butanoate typically involves the esterification of (2R)-2-(cyclopentylamino)butanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-(cyclopentylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl (2R)-2-(cyclopentylamino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2R)-2-(cyclopentylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylamino group may play a crucial role in binding to these targets, influencing the compound’s biological activity. The ester group can undergo hydrolysis, releasing the active (2R)-2-(cyclopentylamino)butanoic acid, which then exerts its effects through various biochemical pathways .

Comparison with Similar Compounds

Ethyl (2R)-2-(cyclopentylamino)butanoate can be compared with other similar compounds, such as:

    Ethyl (2R)-2-(cyclohexylamino)butanoate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    Ethyl (2R)-2-(cyclopropylamino)butanoate: Contains a cyclopropyl group, leading to different steric and electronic properties.

    Ethyl (2R)-2-(cyclobutylamino)butanoate: Features a cyclobutyl group, which affects its reactivity and biological activity.

The uniqueness of this compound lies in its specific cyclopentylamino substituent, which imparts distinct steric and electronic characteristics, influencing its reactivity and interactions with biological targets .

Properties

CAS No.

876126-61-3

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl (2R)-2-(cyclopentylamino)butanoate

InChI

InChI=1S/C11H21NO2/c1-3-10(11(13)14-4-2)12-9-7-5-6-8-9/h9-10,12H,3-8H2,1-2H3/t10-/m1/s1

InChI Key

YTRHJKHXNQGZLA-SNVBAGLBSA-N

Isomeric SMILES

CC[C@H](C(=O)OCC)NC1CCCC1

Canonical SMILES

CCC(C(=O)OCC)NC1CCCC1

Origin of Product

United States

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